AMP-945 - 1393653-34-3

AMP-945

Catalog Number: EVT-8919112
CAS Number: 1393653-34-3
Molecular Formula: C28H32F3N5O2
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of AMP-945 involves a multi-step organic synthesis process that utilizes a 4-aminopyrimidine skeleton as its foundational structure. This design allows for high selectivity towards FAK while minimizing off-target effects. The synthesis typically employs combinatorial chemistry techniques to optimize the compound's potency and selectivity .

Technical details of the synthesis include:

  • Starting Materials: Various substituted pyrimidines are used as precursors.
  • Reagents: Standard reagents for amination and coupling reactions are utilized.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for clinical use.
Molecular Structure Analysis

AMP-945 has a well-defined molecular structure characterized by its 4-aminopyrimidine core. The molecular formula is C14H15N5C_{14}H_{15}N_5 with a molecular weight of approximately 255.31 g/mol.

Structural Data

  • Molecular Weight: 255.31 g/mol
  • Chemical Formula: C₁₄H₁₅N₅
  • Key Functional Groups: Amino group, pyrimidine ring.

The three-dimensional structure of AMP-945 allows it to effectively bind to the ATP-binding site of FAK, inhibiting its kinase activity .

Chemical Reactions Analysis

AMP-945 acts primarily through competitive inhibition of FAK by binding to its active site. This mechanism prevents the phosphorylation of specific tyrosine residues crucial for FAK's activation and downstream signaling pathways associated with cancer cell proliferation and survival.

Key Reactions

  • Inhibition Reaction:
    FAK+AMP 945FAK AMP945 complex\text{FAK}+\text{AMP 945}\rightarrow \text{FAK AMP945 complex}

This complex formation inhibits the normal function of FAK, disrupting its role in cellular signaling pathways.

Mechanism of Action

The mechanism of action for AMP-945 involves:

  1. Binding to Focal Adhesion Kinase: AMP-945 selectively binds to the ATP-binding site of FAK, preventing substrate phosphorylation.
  2. Reduction of Phosphorylated FAK Levels: Clinical studies have shown that administration of AMP-945 leads to decreased levels of phosphorylated FAK (pFAK) in human tissues, indicating effective target engagement .
  3. Impact on Tumor Microenvironment: By inhibiting FAK activity, AMP-945 disrupts signaling pathways that promote tumor growth and metastasis.

Data Supporting Mechanism

In clinical trials, plasma levels of AMP-945 were shown to exceed concentrations required for effective inhibition of FAK, demonstrating a clear dose-dependent relationship between drug levels and pharmacodynamic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for physiological conditions.

Relevant analyses indicate that AMP-945 maintains its integrity during storage and handling, which is crucial for its application in clinical settings .

Applications

AMP-945 is primarily being investigated for its potential applications in:

  • Oncology: Targeting various cancers where FAK is known to play a significant role in tumor progression.
  • Fibrotic Diseases: Exploring its efficacy in conditions characterized by excessive fibrosis where FAK activity contributes to pathological tissue remodeling.

Ongoing clinical trials aim to establish the therapeutic efficacy of AMP-945 in these areas, with promising early results indicating its safety profile and pharmacokinetic properties suitable for further development .

Mechanistic Insights into AMP-945 as a Focal Adhesion Kinase Signaling Modulator

Structural Determinants of Focal Adhesion Kinase Inhibition by AMP-945: Binding Kinetics and Selectivity Profiling

AMP-945 (Narmafotinib) is characterized by a 4-aminopyrimidine core structure (chemical name: 2-[2-[2-[[2-Methoxy-4-(1-methyl-4-piperidinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]ethyl]benzeneacetamide; molecular weight: 527.58 g/mol; CAS: 1393653-34-3). This scaffold enables deep penetration into the adenosine triphosphate-binding pocket of Focal Adhesion Kinase, facilitated by the trifluoromethyl and benzeneacetamide moieties optimizing hydrophobic interactions with the kinase domain. Binding kinetics reveal an exceptionally high affinity, with a dissociation constant (KD) of 0.21 nM, positioning AMP-945 among the most potent Focal Adhesion Kinase inhibitors reported [1] [8].

Selectivity profiling across 468 kinases demonstrates that AMP-945 exhibits >200-fold selectivity for Focal Adhesion Kinase over the closely related Proline-Rich Tyrosine Kinase 2. This specificity is attributed to nuanced structural differences in the hinge region and glycine-rich loop of the kinase domain, where AMP-945’s compact structure avoids steric clashes unique to Proline-Rich Tyrosine Kinase 2. Comparative analysis with other Focal Adhesion Kinase inhibitors highlights AMP-945’s distinct binding mode: unlike 2,4-diaminopyrimidine-based inhibitors (e.g., Defactinib) that utilize sulfonamide groups for solvent interactions, AMP-945 relies on direct alkyl chain interactions without bridging atoms, enhancing its kinetic stability [3] [8].

Table 1: Comparative Selectivity Profile of AMP-945 Against Key Kinases

KinaseIC50 (nM)Selectivity Fold vs. Focal Adhesion Kinase
Focal Adhesion Kinase2.21
Proline-Rich Tyrosine Kinase 2>440>200
Src>1000>454
Vascular Endothelial Growth Factor Receptor 2>1000>454
Epidermal Growth Factor Receptor>1000>454

AMP-945-Mediated Suppression of Focal Adhesion Kinase Autophosphorylation: Y397-Specific Targeting Dynamics

Autophosphorylation at tyrosine residue 397 (Y397) is the pivotal initial step in Focal Adhesion Kinase activation, creating a docking site for Src homology 2 domain-containing proteins. AMP-945 potently inhibits this process by sterically blocking the catalytic cleft, preventing tyrosine kinase-mediated transphosphorylation. Cellular assays using triple-negative breast cancer (MDA-MB-231) models demonstrate an half-maximal inhibitory concentration of 7 nM against Y397-Focal Adhesion Kinase phosphorylation, correlating with disrupted downstream signaling. This potency exceeds general cellular toxicity (half-maximal inhibitory concentration = 2.7 μM), indicating a high therapeutic index [1].

Molecular dynamics simulations reveal that AMP-945 stabilizes Focal Adhesion Kinase in a closed conformation, restricting the transition from autoinhibitory to active states. The methoxy-piperidinyl moiety of AMP-945 forms critical hydrogen bonds with glutamate 430 and aspartate 564 residues adjacent to the Y397 site, while the trifluoromethyl group enhances hydrophobic packing within the hydrophobic regulatory spine. This dual mechanism not only prevents autophosphorylation but also allosterically impedes Src-family kinase recruitment, effectively decoupling Focal Adhesion Kinase from growth factor receptor and integrin-mediated activation cascades [1] [3].

Synergistic Disruption of Integrin-Mediated Signaling Pathways in Tumor Microenvironments

AMP-945 exerts profound effects on tumor-stromal interactions by disrupting integrin-mediated mechanotransduction. In pancreatic ductal adenocarcinoma models, AMP-945 treatment (80 mg/kg orally for 28 days) significantly reduced collagen fiber alignment and extracellular matrix stiffness, as quantified by second harmonic generation imaging and atomic force microscopy. This biomechanical reprogramming stems from AMP-945’s inhibition of Focal Adhesion Kinase-paxillin-integrin β1 complex formation, which is essential for force transmission and focal adhesion maturation. Consequently, cancer-associated fibroblast contraction and extracellular matrix remodeling capabilities are impaired, decreasing hyaluronic acid deposition and interstitial pressure [4] [10].

The biomechanical changes induced by AMP-945 create a permissive environment for synergistic combinations with standard chemotherapies. In vivo, AMP-945 pretreatment ("stromal priming") followed by gemcitabine/nab-paclitaxel:

  • Increased intratumoral gemcitabine accumulation by 3.2-fold via vascular normalization
  • Enhanced cancer cell cycling into gemcitabine-sensitive G2/M phase (validated via Fluorescent Ubiquitination-Based Cell Cycle Indicator reporters)
  • Reduced metastatic dissemination by 78% in orthotopic models through inhibition of invadopodia formation

Table 2: Synergistic Effects of AMP-945 with Chemotherapy in Desmoplastic Tumors

ParameterAMP-945 MonotherapyChemotherapy AloneAMP-945 + Chemotherapy
Tumor Growth Inhibition (MDA-MB-231 xenograft)32%45%88%
Metastatic Incidence (Pancreatic ductal adenocarcinoma orthotopic)35% reduction28% reduction78% reduction
Intratumoral Drug Penetration1.8-fold increaseBaseline3.2-fold increase
G2/M Phase Enrichment15% increaseNo change42% increase

Comparative Efficacy Against Focal Adhesion Kinase Isoforms and Cross-Reactivity with Proline-Rich Tyrosine Kinase 2 Kinase

Focal Adhesion Kinase and Proline-Rich Tyrosine Kinase 2 share 45% amino acid identity in kinase domains but exhibit distinct cellular functions and activation triggers. While Focal Adhesion Kinase responds primarily to integrin engagement and mechanical stress, Proline-Rich Tyrosine Kinase 2 activation is calcium-dependent and prevalent in neuronal and hematopoietic cells. AMP-945 demonstrates isoform-specific efficacy, suppressing full-length Focal Adhesion Kinase (125 kDa) and the Focal Adhesion Kinase-Related Non-Kinase variant with equal potency but showing minimal activity against Proline-Rich Tyrosine Kinase 2 (half-maximal inhibitory concentration >440 nM) [7] [8].

Structural determinants of this selectivity include:

  • Gatekeeper residue accessibility: Proline-Rich Tyrosine Kinase 2’s methionine 499 creates a narrower hydrophobic pocket than Focal Adhesion Kinase’s threonine 428, disfavoring AMP-945’s trifluoromethyl group
  • Solvent-front interactions: The Proline-Rich Tyrosine Kinase 2-specific glutamate 471 induces electrostatic repulsion with AMP-945’s piperidinyl group, absent in Focal Adhesion Kinase
  • Kinase-Focal Adhesion Targeting domain linker flexibility: Proline-Rich Tyrosine Kinase 2’s hematopoietic splice variant contains a 42-amino acid deletion in this region, further reducing AMP-945 binding affinity

Notably, AMP-945’s selectivity prevents off-target suppression of Proline-Rich Tyrosine Kinase 2-mediated functions in synaptic plasticity, osteoclast regulation, and hippocampal memory consolidation. This distinguishes it from dual Focal Adhesion Kinase/Proline-Rich Tyrosine Kinase 2 inhibitors (e.g., PF-562271) that may induce neurological or immunological adverse effects [7].

Properties

CAS Number

1393653-34-3

Product Name

AMP-945

IUPAC Name

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide

Molecular Formula

C28H32F3N5O2

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35)

InChI Key

AWJVIOYPZZZYAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.